3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of functional groups, including an isoxazole, sulfonyl, piperidine, thieno, and triazinone moieties
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-9-14(10(2)24-17-9)26(22,23)19-6-3-11(4-7-19)20-15(21)13-12(16-18-20)5-8-25-13/h5,8,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQLDAMBDDCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.
Sulfonylation: The isoxazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The sulfonylated isoxazole is reacted with piperidine under nucleophilic substitution conditions.
Thieno[3,2-d][1,2,3]triazin-4(3H)-one Formation: The final step involves the cyclization of the intermediate with appropriate thieno and triazinone precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is investigated for its potential as a therapeutic agent. Its various functional groups may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the isoxazole and piperidine rings may enhance binding affinity and specificity. The compound’s overall structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid
- 3,5-Dimethylisoxazole-4-sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its complex structure, which combines multiple functional groups
Biological Activity
The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a novel class of triazine derivatives with potential biological activity. This article synthesizes current research findings regarding its biological properties, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.35 g/mol. The compound features a thieno[3,2-d][1,2,3]triazin core linked to a piperidine moiety substituted with a 3,5-dimethylisoxazole sulfonyl group. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the following mechanisms:
- Inhibition of Enzymatic Activity : Many triazine derivatives act as inhibitors of enzymes critical for pathogen survival.
- Interference with Nucleic Acid Synthesis : Some derivatives affect the synthesis of DNA or RNA in target organisms.
- Modulation of Cellular Signaling Pathways : These compounds may influence signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial properties. For instance:
- Antiamoebic Activity : In vitro studies showed that triazine analogues can inhibit the growth of Entamoeba histolytica, with IC50 values significantly lower than those of standard drugs like metronidazole .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Compound 11 | 0.81 | Metronidazole | 1.81 |
| Compound 17 | 0.84 | - |
This suggests that the compound may have potential as an antiamoebic agent.
Anti-HIV Activity
Another area of interest is the anti-HIV activity exhibited by similar piperidine-linked triazine derivatives. Studies have shown:
- Inhibition of HIV Replication : Compounds in this class demonstrated low nanomolar EC50 values against wild-type HIV-1 strains and exhibited high selectivity indices (SI), indicating low cytotoxicity relative to their antiviral activity .
| Compound | EC50 (nM) | SI |
|---|---|---|
| Compound 6b3 | 4.61 | 5945 |
| Reference Drug (Nevirapine) | ~20 | - |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its analogues:
- Synthesis and Evaluation : A study synthesized various piperidine-linked amino-triazine derivatives and evaluated their anti-HIV activity using MT-4 cells infected with HIV-1. Most compounds showed excellent activity with EC50 values in the low nanomolar range .
- Structure-Activity Relationship (SAR) : Preliminary SAR analyses indicated that modifications on the triazine ring can enhance biological activity, providing insights for further drug development.
Q & A
Q. What synthetic routes are recommended for the efficient preparation of this compound?
Methodological Answer: The synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics and experimental validation to optimize reaction conditions (e.g., solvent, temperature, catalysts) . Statistical Design of Experiments (DoE) can further streamline parameter optimization by identifying critical factors (e.g., molar ratios, reaction time) through factorial or response surface designs .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to confirm molecular structure. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can assess π-conjugation and redox behavior. Computational tools like density functional theory (DFT) validate experimental findings by modeling molecular orbitals and electrostatic potentials .
Q. What computational approaches are suitable for predicting the compound’s reactivity?
Methodological Answer: Employ quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction pathways and activation energies. Transition state theory (TST) can predict regioselectivity in sulfonylation or triazine ring formation. Molecular dynamics (MD) simulations may clarify solvent effects or aggregation behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Methodological Answer: Systematic analysis using hyphenated techniques (e.g., LC-MS, GC-MS) identifies byproducts and quantifies impurities. Compare computational predictions (e.g., reaction free energy landscapes) with experimental outcomes to isolate discrepancies. If competing pathways exist, kinetic isotope effects (KIE) or isotopic labeling can elucidate dominant mechanisms .
Q. What strategies improve selectivity in functionalizing the thieno-triazinone core?
Methodological Answer: Employ steric/electronic modulation via substituent engineering. For example, introducing electron-withdrawing groups on the isoxazole ring may direct sulfonylation to the piperidine nitrogen. Use DoE to optimize protecting group strategies or catalyst systems (e.g., Pd-catalyzed cross-coupling for thieno-triazine derivatization) .
Q. How do heteroatoms in the thieno-triazinone and isoxazole moieties influence bioactivity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing dimethylisoxazole with pyridyl groups). Use molecular docking to predict binding affinities to target proteins (e.g., kinases, phosphatases). Validate via in vitro assays (e.g., enzymatic inhibition, cellular cytotoxicity) .
Q. What experimental and computational methods address discrepancies in solubility/stability data?
Methodological Answer: Perform accelerated stability studies under varied pH, temperature, and light conditions, monitored via HPLC. Pair with molecular dynamics (MD) simulations to model solvation free energy or degradation pathways. Statistical tools like principal component analysis (PCA) correlate experimental variables with stability outcomes .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the compound’s spectroscopic signatures?
Methodological Answer: Reproduce spectra under standardized conditions (e.g., solvent, concentration, instrument calibration). Cross-validate using independent techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). Share raw data via open-access platforms to enable peer benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
